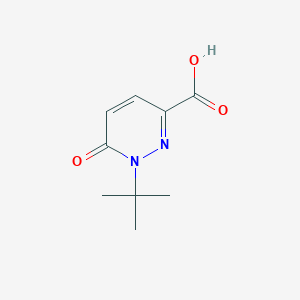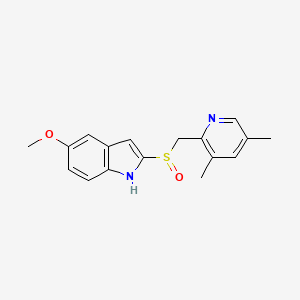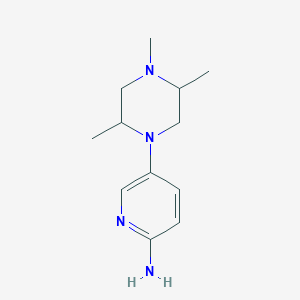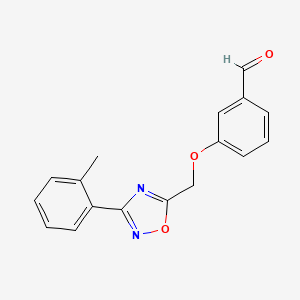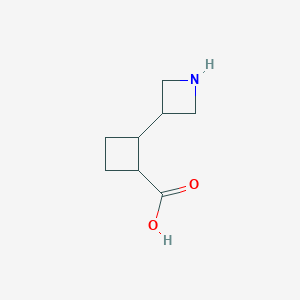
3-Chloro-4-((5-chloropyrazin-2-yl)thio)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-((5-chloropyrazin-2-yl)thio)pyridin-2-amine is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a chloro group and a thioether linkage to a chloropyrazine moiety. Its unique structure makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((5-chloropyrazin-2-yl)thio)pyridin-2-amine typically involves a multi-step process. One common method includes the following steps :
Formation of Sodium Thiolate: Sodium thiolate is prepared by reacting sodium with thiol.
Coupling Reaction: The sodium thiolate is then reacted with iodopyridine in the presence of a palladium catalyst (Pd2(dba)3) and a ligand (XantPhos) under an inert atmosphere (argon) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((5-chloropyrazin-2-yl)thio)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on the pyridine and pyrazine rings can be substituted with other nucleophiles.
Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone, and reduced back to the thioether.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include derivatives with different substituents on the pyridine or pyrazine rings.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the reduced thioether form.
Scientific Research Applications
3-Chloro-4-((5-chloropyrazin-2-yl)thio)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor for enzymes such as protein tyrosine phosphatase-2 (SHP2) and cyclin-dependent kinase 4 (CDK4), which are targets for cancer therapy.
Biological Research: Its ability to modulate enzyme activity makes it a valuable tool for studying cellular processes and signaling pathways.
Chemical Biology: It can be used as a probe to investigate the function of specific proteins and their interactions within cells.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((5-chloropyrazin-2-yl)thio)pyridin-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes like SHP2 and CDK4 by binding to their active sites, thereby blocking their activity.
Molecular Pathways: By inhibiting these enzymes, the compound can affect various cellular pathways, including those involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyrazin-2-amine: A simpler analog with similar biological activity.
Thiazolo[4,5-b]pyridines: Compounds with a fused thiazole and pyridine ring system, known for their pharmacological activities.
Uniqueness
3-Chloro-4-((5-chloropyrazin-2-yl)thio)pyridin-2-amine stands out due to its dual inhibitory activity on SHP2 and CDK4, making it a promising candidate for cancer therapy . Its unique structure allows for specific interactions with these enzymes, which is not commonly observed in other similar compounds.
Properties
Molecular Formula |
C9H6Cl2N4S |
|---|---|
Molecular Weight |
273.14 g/mol |
IUPAC Name |
3-chloro-4-(5-chloropyrazin-2-yl)sulfanylpyridin-2-amine |
InChI |
InChI=1S/C9H6Cl2N4S/c10-6-3-15-7(4-14-6)16-5-1-2-13-9(12)8(5)11/h1-4H,(H2,12,13) |
InChI Key |
PKOHICLUFHSXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1SC2=CN=C(C=N2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


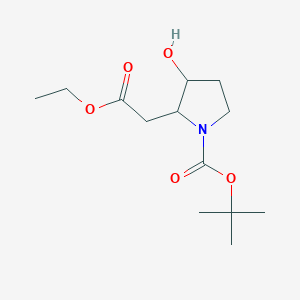
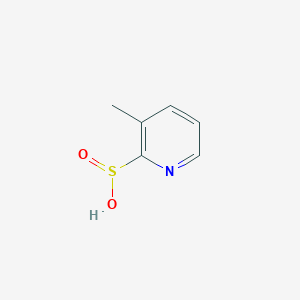
![1,2,3,4-Tetrahydrobenzo[g]isoquinoline](/img/structure/B12983995.png)

![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid](/img/structure/B12984010.png)
